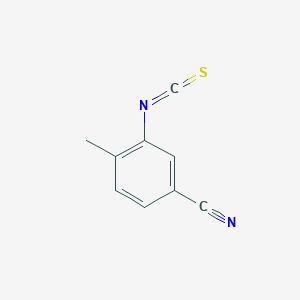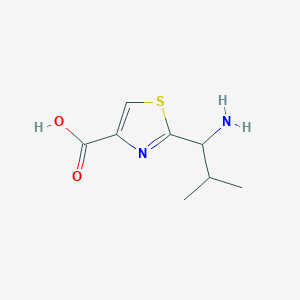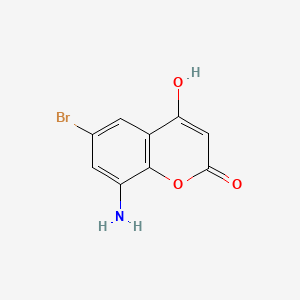
O-(4-Methylpentyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Methylpentyl)hydroxylamine Hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Methylpentyl)hydroxylamine Hydrochloride typically involves the reaction of 4-methylpentylamine with hydroxylamine hydrochloride under acidic conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar reaction but with optimized conditions to ensure higher yields and purity. The process involves large-scale reactors and precise control of temperature and pH to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: O-(4-Methylpentyl)hydroxylamine Hydrochloride undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Produces corresponding oximes and nitro compounds.
Reduction: Yields amines and alcohols.
Substitution: Forms various alkylated derivatives.
Scientific Research Applications
O-(4-Methylpentyl)hydroxylamine Hydrochloride is widely used in scientific research due to its versatility. It is employed in:
Chemistry: As a reagent in organic synthesis for the preparation of various compounds.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It acts as a nucleophile, reacting with electrophilic centers in substrates. The exact mechanism can vary depending on the reaction conditions and the nature of the substrate.
Comparison with Similar Compounds
O-(4-Methylpentyl)hydroxylamine Hydrochloride is unique due to its specific structure and reactivity. Similar compounds include other hydroxylamine derivatives, such as O-ethylhydroxylamine Hydrochloride and O-propylhydroxylamine Hydrochloride. These compounds share similar reactivity but differ in their alkyl chain length, which affects their physical and chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C6H16ClNO |
|---|---|
Molecular Weight |
153.65 g/mol |
IUPAC Name |
O-(4-methylpentyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2)4-3-5-8-7;/h6H,3-5,7H2,1-2H3;1H |
InChI Key |
LWBLFGZISROUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride](/img/structure/B15335837.png)
![[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B15335838.png)



![2-(Methylamino)benzo[d]isothiazol-3(2H)-one](/img/structure/B15335865.png)







![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)
